molecular formula C9H9BrO4S B168501 Methyl 3-Bromo-4-(methylsulfonyl)benzoate CAS No. 182003-84-5

Methyl 3-Bromo-4-(methylsulfonyl)benzoate

Cat. No.: B168501
CAS No.: 182003-84-5
M. Wt: 293.14 g/mol
InChI Key: WOUKHGQKKHAEFL-UHFFFAOYSA-N
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Description

Methyl 3-Bromo-4-(methylsulfonyl)benzoate: is an organic compound with the molecular formula C9H9BrO4S. It is a brominated benzoate ester with a methylsulfonyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-Bromo-4-(methylsulfonyl)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-(methylsulfonyl)benzoate using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-Bromo-4-(methylsulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-Bromo-4-(methylsulfonyl)benzoate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the preparation of complex molecules.

    Biology: The compound is utilized in the development of biologically active molecules and as a probe in biochemical studies.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and potential drug candidates.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-Bromo-4-(methylsulfonyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the methylsulfonyl group are key functional groups that participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the methylsulfonyl group can undergo oxidation or reduction, leading to the formation of different products .

Comparison with Similar Compounds

Uniqueness: Methyl 3-Bromo-4-(methylsulfonyl)benzoate is unique due to the presence of both the bromine atom and the methylsulfonyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-bromo-4-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4S/c1-14-9(11)6-3-4-8(7(10)5-6)15(2,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUKHGQKKHAEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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